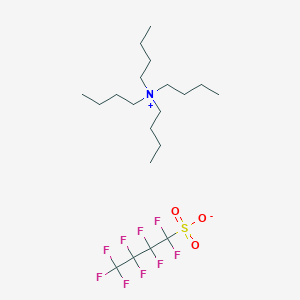

四丁基铵壬氟丁烷磺酸盐

描述

Synthesis Analysis

Tetrabutylammonium nonafluorobutanesulfonate can be synthesized through various chemical processes. One method involves the nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide at low temperatures. This process also scavenges adventitious water through the generation of hexacyanobenzene (Sun & DiMagno, 2005). Additionally, various tetrabutylammonium salts, including tetrabutylammonium fluoride, can be employed in different synthesis reactions, indicating a broad utility in organic synthesis (Kuduk et al., 2005).

Molecular Structure Analysis

The molecular structure of tetrabutylammonium nonafluorobutanesulfonate, similar to other tetrabutylammonium compounds, typically features a tetrabutylammonium ion paired with various anions. The specific structure and properties of these compounds can vary based on the anions present (Ghammami & Sajadi, 2005).

Chemical Reactions and Properties

Tetrabutylammonium nonafluorobutanesulfonate participates in various chemical reactions. It acts as a catalyst in the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones (Chintareddy et al., 2011), and in the synthesis of 5-substituted 1H-tetrazoles (Amantini et al., 2004). Its chemical properties allow for its use in various organic transformations.

Physical Properties Analysis

The physical properties of tetrabutylammonium nonafluorobutanesulfonate, such as melting points and solubility, can be influenced by the anion chain length in its structure. This impacts its solvent properties and interactions with other molecules (Furton & Morales, 1991).

Chemical Properties Analysis

The chemical properties of tetrabutylammonium nonafluorobutanesulfonate, such as reactivity and stability, are influenced by the structure of the tetrabutylammonium ion and the associated anion. It demonstrates stability to Hofmann elimination in polar aprotic solvents under anhydrous conditions and can undergo various chemical transformations based on its reactivity with different organic substrates (Sun & DiMagno, 2005).

科学研究应用

二硫烯的烷基化: Frasch、Sundermeyer 和 Waldi (1991) 的一项研究强调了使用基于壬氟丁烷磺酸的取代试剂烷基化 1,3-二噻烷 1,1,3,3-四氧化物(二硫烯),从而制备各种产物 (Frasch、Sundermeyer 和 Waldi,1991).

硫-迈克尔加成催化: Nicponski 和 Marchi (2014) 发现四丁基铵氢氧化物是硫-迈克尔加成的有效催化剂,促进了各种巯基亲核试剂的共轭加成,并适用于经典和非经典迈克尔受体 (Nicponski 和 Marchi,2014).

硅碳键断裂的来源: Pilcher 和 DeShong (1996) 报告说,TBAT 是硅碳键断裂的有效氟化物来源,具有无水、不吸湿、可溶于有机溶剂和与 TBAF 相比碱性较弱等优点 (Pilcher 和 DeShong,1996).

稳定的氟化剂: Gingras (1991) 证明四丁基铵二氟三苯基锡是一种稳定、不吸湿、不水合的氟化剂,提供了 TBAF 的替代品 (Gingras,1991).

燃料电池的电解质: Yasuda 等人 (2009) 发现乙基甲基丙基铵壬氟丁烷磺酸盐由于其疏水性,是适合于非加湿中温燃料电池的电解质 (Yasuda 等人,2009).

放射氟化的相转移催化剂: Orlovskaya 等人 (2020) 发现 TBAOTs 作为相转移催化剂能够实现高效 SN2 放射氟化,降低了常见放射性示踪剂的成本和前体用量 (Orlovskaya 等人,2020).

溶剂性质研究: Furton 和 Morales (1991) 研究了液体四丁基铵烷基磺酸盐中阴离子链长度增加对溶质-溶剂相互作用的影响,观察到对非极性探针的相互作用增加 (Furton 和 Morales,1991).

溶剂分解反应: Subramanian 和 Hanack (1972) 报告说,壬氟丁烷磺酸盐比三氟甲烷磺酸盐溶剂分解得更快,这使得它们成为溶剂分解反应中极好的离去基团 (Subramanian 和 Hanack,1972).

未来方向

属性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGWISURDHBJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584994 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium nonafluorobutanesulfonate | |

CAS RN |

108427-52-7 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

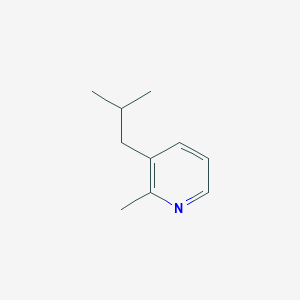

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)

![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)

![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)